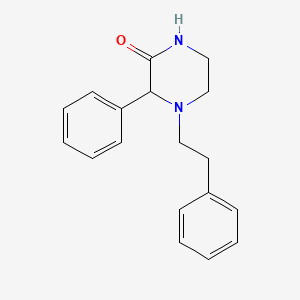
Uridylyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridylyladenosine is a nucleotide analog that consists of uridine and adenosine linked by a phosphodiester bond. This compound is of significant interest in biochemical research due to its role in various cellular processes, including RNA editing and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridylyladenosine typically involves the coupling of uridine and adenosine monophosphates. This can be achieved through enzymatic methods using specific transferases or through chemical synthesis involving phosphoramidite chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. These methods are optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Uridylyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Hydroxide ions, aqueous conditions.
Major Products: The major products of these reactions include modified nucleotides and nucleotide analogs that can be used in further biochemical studies .
Wissenschaftliche Forschungsanwendungen
Uridylyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotide analogs.
Biology: Plays a role in RNA editing and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
Wirkmechanismus
Uridylyladenosine exerts its effects by interacting with specific enzymes and proteins involved in RNA processing. It can act as a substrate for terminal uridylyl transferases, which add uridine residues to RNA molecules, thereby influencing RNA stability and function. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Vergleich Mit ähnlichen Verbindungen
Uridine: A nucleoside that forms the basis of uridylyladenosine.
Adenosine: Another nucleoside that is part of the this compound structure.
Cytidylyladenosine: A similar compound where cytidine replaces uridine.
Uniqueness: this compound is unique due to its specific role in RNA editing and its ability to act as a substrate for terminal uridylyl transferases. This makes it particularly valuable in studies of RNA metabolism and gene regulation .
Eigenschaften
CAS-Nummer |
3256-24-4 |
|---|---|
Molekularformel |
C19H24N7O12P |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI-Schlüssel |
SWTWQWKNQDDGCS-KPKSGTNCSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)

![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)








